molecular formula C17H19N5O2 B11189384 2-[(7-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one

2-[(7-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B11189384
M. Wt: 325.4 g/mol
InChI Key: QHUNSDBLBIUCKF-UHFFFAOYSA-N
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Description

2-[(7-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one is a heterocyclic compound that features both quinazoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate quinazoline and pyrimidine derivatives. One common method involves the reaction of 7-ethoxy-4-methylquinazoline-2-amine with 5,6-dimethylpyrimidin-4-one under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(7-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

2-[(7-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(7-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one
  • 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Uniqueness

2-[(7-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methyl groups in the quinazoline moiety, along with the dimethyl substitution in the pyrimidine ring, provides distinct properties compared to similar compounds .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(7-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H19N5O2/c1-5-24-12-6-7-13-11(4)19-16(20-14(13)8-12)22-17-18-10(3)9(2)15(23)21-17/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23)

InChI Key

QHUNSDBLBIUCKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=C(C(=O)N3)C)C

Origin of Product

United States

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